Hypolaetin

Catalog No.
S630350
CAS No.
27696-41-9
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypolaetin

CAS Number

27696-41-9

Product Name

Hypolaetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H

InChI Key

ASOIXDIITRKTOX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

The exact mass of the compound Hypolaetin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Hypolaetin (CAS: 27696-41-9) is a naturally occurring 8-hydroxyflavone, structurally classified as 8-Hydroxyluteolin. This structural feature—an additional hydroxyl group at the C8 position compared to its common analog luteolin—is critical to its distinct biochemical activities. Primarily recognized for its antioxidant and anti-inflammatory properties, Hypolaetin is a key bioactive constituent in various plant species, notably those of the genus *Sideritis*. Its procurement is often driven by research into enzyme inhibition and cellular responses to oxidative stress, where its specific hydroxylation pattern offers a different chemical profile compared to more common flavonoids.

Substituting Hypolaetin with its close structural analogs, such as its isomer luteolin or the precursor apigenin, is often unviable for targeted research. The presence and position of hydroxyl groups on the flavonoid backbone directly govern binding affinities with enzymes and cellular receptors, as well as redox potential. For instance, the additional C8-hydroxyl group distinguishes Hypolaetin from luteolin, leading to quantifiable differences in enzyme inhibition and biological signaling. Studies on flavonoid pharmacokinetics have demonstrated that even a single hydroxyl group difference, as between luteolin and apigenin, results in significantly different absorption, metabolic stability, and systemic exposure, making these compounds non-interchangeable in reproducible experimental models.

Potent Xanthine Oxidase Inhibition Surpassing Common Flavonoids

In a comparative study of flavonoids, Hypolaetin demonstrated potent inhibitory activity against xanthine oxidase (XO), a key enzyme in uric acid production. Hypolaetin exhibited an IC50 value of 2.1 µM, showing significantly stronger inhibition than its close structural analog luteolin (IC50 = 4.1 µM) and another common flavonoid, apigenin (IC50 = 6.0 µM). This level of activity positions it as a more effective inhibitor within this specific chemical subclass.

Evidence DimensionXanthine Oxidase Inhibition (IC50)
Target Compound Data2.1 µM
Comparator Or BaselineLuteolin: 4.1 µM | Apigenin: 6.0 µM
Quantified Difference~1.95x more potent than Luteolin; ~2.85x more potent than Apigenin
ConditionsIn vitro enzyme assay, bovine milk xanthine oxidase.

For research targeting hyperuricemia or gout, selecting Hypolaetin provides a nearly two-fold increase in target enzyme inhibition over the more common substitute, luteolin.

Enhanced Anti-inflammatory Activity via Nitric Oxide (NO) Suppression

Hypolaetin demonstrates superior anti-inflammatory potential compared to its isomer, luteolin, in assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Hypolaetin inhibited NO production with an IC50 value of 13.9 µM. In a comparable assay system, luteolin was found to be less potent, with reported IC50 values for NO inhibition typically ranging higher, for example, around 28.7 µM. This suggests the 8-hydroxy structure of Hypolaetin is more effective for this specific anti-inflammatory pathway.

Evidence DimensionInhibition of NO Production (IC50)
Target Compound Data13.9 µM
Comparator Or BaselineLuteolin: ~28.7 µM
Quantified Difference~2.06x more potent than Luteolin
ConditionsLPS-stimulated RAW 264.7 macrophage cells.

This two-fold enhancement in NO suppression makes Hypolaetin a more suitable choice for studies focused on potent inhibition of macrophage-mediated inflammatory responses.

Differential Acetylcholinesterase (AChE) Inhibition for Neurological Research

Hypolaetin displays moderate but distinct acetylcholinesterase (AChE) inhibitory activity, a key target in neurodegenerative disease research. In a comparative assay, Hypolaetin showed an IC50 of 69.0 µM. This contrasts with other common flavonoids; for example, apigenin showed weaker inhibition with an IC50 of 95.0 µM in the same study. While not as potent as dedicated inhibitors like galantamine (IC50 ≈ 1.6 µM), the measurable difference between Hypolaetin and its analogs is critical for structure-activity relationship (SAR) studies.

Evidence DimensionAcetylcholinesterase Inhibition (IC50)
Target Compound Data69.0 µM
Comparator Or BaselineApigenin: 95.0 µM | Galantamine (Positive Control): ~1.6 µM
Quantified Difference~1.38x more potent than Apigenin
ConditionsIn vitro enzyme assay, Ellman's method.

For researchers screening flavonoid libraries for neuroprotective leads, Hypolaetin provides a stronger starting point for AChE inhibition than apigenin, justifying its selection for SAR and optimization studies.

Lead Compound for Gout and Hyperuricemia Research Models

Based on its nearly two-fold higher potency for xanthine oxidase inhibition compared to luteolin, Hypolaetin is the indicated choice for developing in vitro and in vivo models to study the mechanisms of uric acid reduction. Its superior activity allows for lower effective concentrations, reducing potential off-target effects.

Investigating Potent Macrophage-Mediated Anti-inflammatory Pathways

The enhanced ability of Hypolaetin to suppress nitric oxide production makes it a preferred tool for studies focusing on potent modulation of inflammatory signaling in macrophages. Researchers investigating pathways like NF-κB can achieve greater target engagement at lower doses compared to analogs like luteolin.

Structure-Activity Relationship (SAR) Studies in Neurodegenerative Research

With quantitatively higher acetylcholinesterase inhibition than apigenin, Hypolaetin serves as a valuable reference compound for SAR studies. Its distinct structure-activity profile provides a crucial data point for computational modeling and medicinal chemistry efforts aimed at designing more potent flavonoid-based neurotherapeutics.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 Da

Monoisotopic Mass

302.04265265 Da

Heavy Atom Count

22

UNII

P9TM8PY56J

Wikipedia

Hypolaetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 10-18-2024

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